molecular formula C9H9FO3 B8548130 5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde

5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde

Cat. No. B8548130
M. Wt: 184.16 g/mol
InChI Key: BZDAIBKRDZMJMD-UHFFFAOYSA-N
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Patent
US06548694B2

Procedure details

The 2-ethoxy-5-fluoro-phenol (14.3 g) described in example 1.2 was dissolved in trifluoroacetic acid (90 ml). This solution was slowly added to a solution of hexamethylene tetramine (25.7 g) in trifluoroacetic acid (90 ml) at 80° C. The mixture was stirred for 1 h at 80° C. and concentrated. Water (250 ml) was added and stirred for 10 min. The mixture was neutralized with Na2CO3 and extracted with ether. The crude product was purified by column chromatography (n-hexane/ethyl acetate) to yield 9.43 g of 5-ethoxy-2-fluoro-4-hydroxy-benzaldehyde as a yellow solid. MS: 184 ([M]+).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[OH:11])[CH3:2].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:24](O)=[O:25]>>[CH2:1]([O:3][C:4]1[C:5]([OH:11])=[CH:6][C:7]([F:10])=[C:8]([CH:9]=1)[CH:24]=[O:25])[CH3:2]

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1)F)O
Step Two
Name
Quantity
25.7 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
90 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (250 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C(=CC(=C(C=O)C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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